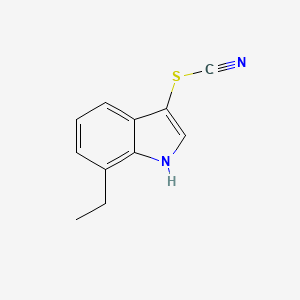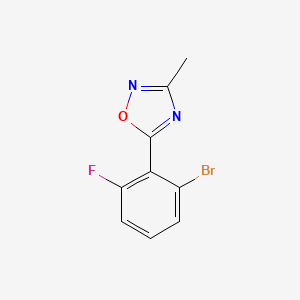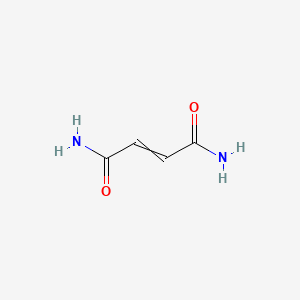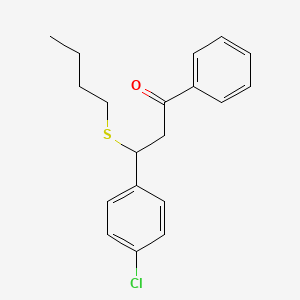
N,N'-(4-Bromopyridine-2,6-diyl)dipentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide is an organic compound that features a bromopyridine core substituted with two pentanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide typically involves the reaction of 4-bromopyridine-2,6-dicarboxylic acid with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically carried out in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation: Oxidized products may include pyridine N-oxides.
Reduction: Reduced products may include primary amines.
Hydrolysis: Hydrolysis yields carboxylic acids and amines.
Scientific Research Applications
N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine core can engage in π-π interactions or hydrogen bonding, while the amide groups can form additional hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyridine-2,6-dicarboxylic acid: Shares the bromopyridine core but has carboxylic acid groups instead of amides.
4-Bromopyridine-2,6-dimethanol: Contains hydroxymethyl groups instead of amides.
4-Bromo-2,6-diacetylpyridine: Features acetyl groups instead of amides.
Uniqueness
N,N’-(4-Bromopyridine-2,6-diyl)dipentanamide is unique due to the presence of pentanamide groups, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
662164-82-1 |
|---|---|
Molecular Formula |
C15H22BrN3O2 |
Molecular Weight |
356.26 g/mol |
IUPAC Name |
N-[4-bromo-6-(pentanoylamino)pyridin-2-yl]pentanamide |
InChI |
InChI=1S/C15H22BrN3O2/c1-3-5-7-14(20)18-12-9-11(16)10-13(17-12)19-15(21)8-6-4-2/h9-10H,3-8H2,1-2H3,(H2,17,18,19,20,21) |
InChI Key |
UBUSYXZMPIGEOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC(=N1)NC(=O)CCCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)


![Bicyclo[2.2.1]heptan-2-YL pentanoate](/img/structure/B12520269.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)




![[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid](/img/structure/B12520299.png)



